molecular formula C9H7F5O B157705 3-(Pentafluorophenyl)propan-1-ol CAS No. 1988-55-2

3-(Pentafluorophenyl)propan-1-ol

Cat. No.: B157705
CAS No.: 1988-55-2
M. Wt: 226.14 g/mol
InChI Key: OHLNWTOENDVTRM-UHFFFAOYSA-N
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Description

3-(Pentafluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H7F5O. It is characterized by the presence of a pentafluorophenyl group attached to a propanol backbone. This compound is of interest due to its unique chemical properties, which are influenced by the highly electronegative fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorophenyl)propan-1-ol typically involves the reaction of pentafluorobenzene with propanal in the presence of a reducing agent. One common method is the reduction of the corresponding aldehyde using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Pentafluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Pentafluorophenyl)propan-1-ol is influenced by the presence of the pentafluorophenyl group, which enhances its reactivity and interaction with various molecular targets. The fluorine atoms increase the compound’s lipophilicity and electron-withdrawing capacity, affecting its binding affinity and selectivity towards specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)propan-1-ol
  • 3-(Difluoromethyl)propan-1-ol
  • 3-(Pentafluorophenyl)ethanol

Uniqueness

3-(Pentafluorophenyl)propan-1-ol is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical and physical properties compared to other fluorinated alcohols. This high degree of fluorination imparts greater stability, reactivity, and potential for diverse applications .

Properties

IUPAC Name

3-(2,3,4,5,6-pentafluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h15H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNWTOENDVTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC1=C(C(=C(C(=C1F)F)F)F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507728
Record name 3-(Pentafluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1988-55-2
Record name 3-(Pentafluorophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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